7-methoxy-3-{[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
CAS No.: 2549062-47-5
Cat. No.: VC11827519
Molecular Formula: C23H26N4O5
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
![7-methoxy-3-{[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one - 2549062-47-5](/images/structure/VC11827519.png)
Specification
CAS No. | 2549062-47-5 |
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Molecular Formula | C23H26N4O5 |
Molecular Weight | 438.5 g/mol |
IUPAC Name | 7-methoxy-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Standard InChI | InChI=1S/C23H26N4O5/c1-25-13-18(20(32-3)11-21(25)28)23(30)26-8-6-15(7-9-26)12-27-14-24-19-10-16(31-2)4-5-17(19)22(27)29/h4-5,10-11,13-15H,6-9,12H2,1-3H3 |
Standard InChI Key | ACSISWGGYRNNCK-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Canonical SMILES | CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a quinazolinone backbone substituted with a methoxy group at the 7-position. Attached to the 3-position of this core is a piperidin-4-ylmethyl group, which is further functionalized by a 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl moiety. This architecture combines two nitrogen-containing heterocycles (quinazolinone and pyridinone) linked via a piperidine spacer, suggesting potential for multi-target biological activity .
Molecular Formula and Physicochemical Data
Property | Value |
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Molecular Formula | C<sub>24</sub>H<sub>28</sub>N<sub>4</sub>O<sub>5</sub> |
Molecular Weight | 452.5 g/mol |
IUPAC Name | 7-Methoxy-3-{[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one |
The molecular weight and polar functional groups (e.g., carbonyl, ether) suggest moderate solubility in polar aprotic solvents, with logP values likely in the range of 1.5–2.5, based on analogous quinazolinone derivatives .
Synthetic Approaches
Retrosynthetic Analysis
The synthesis likely involves sequential coupling of three key fragments:
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Quinazolinone Core: 7-Methoxy-3,4-dihydroquinazolin-4-one, synthesized via cyclization of anthranilic acid derivatives.
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Piperidine Spacer: N-Boc-piperidine-4-ylmethanol, introduced via alkylation or Mitsunobu reaction.
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Pyridinone Carbonyl Unit: 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, prepared through Knorr pyridine synthesis or oxidative ring-closure.
Proposed Multi-Step Synthesis
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Quinazolinone Formation:
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Condensation of 2-amino-4-methoxybenzoic acid with urea under acidic conditions yields 7-methoxy-3,4-dihydroquinazolin-4-one.
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Piperidine Incorporation:
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Alkylation of the quinazolinone at C3 with 4-(bromomethyl)piperidine-1-carboxylate under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF).
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Pyridinone Coupling:
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Activation of 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (EDCI/HOBt) and coupling to the piperidine nitrogen.
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Reaction yields for analogous steps in heterocyclic systems typically range from 40–65% per step .
Comparative Analysis with Analogues
The 7-methoxy group may enhance metabolic stability compared to unmethylated analogues, while the piperidine spacer could improve blood-brain barrier penetration .
Challenges and Future Directions
Synthetic Optimization
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Chiral Centers: The piperidine ring introduces stereochemical complexity; asymmetric synthesis or resolution may be required.
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Protection-Deprotection: Sequential protection of amine and carbonyl groups is critical to prevent side reactions.
Biological Testing Priorities
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In Vitro Screening: Broad kinase panel assays and antimicrobial susceptibility testing.
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ADMET Profiling: Hepatic microsome stability, Caco-2 permeability, and hERG channel binding.
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